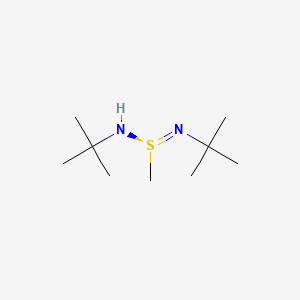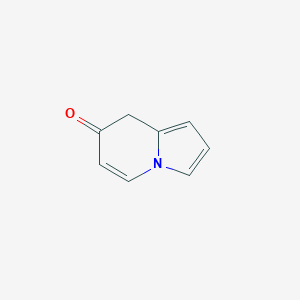![molecular formula C18H13NO4 B14242907 5-(4-Methylphenyl)-3-[(3-nitrophenyl)methylidene]furan-2-one CAS No. 419545-79-2](/img/structure/B14242907.png)
5-(4-Methylphenyl)-3-[(3-nitrophenyl)methylidene]furan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Methylphenyl)-3-[(3-nitrophenyl)methylidene]furan-2-one is an organic compound that belongs to the class of furanones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylphenyl)-3-[(3-nitrophenyl)methylidene]furan-2-one typically involves the condensation of 4-methylbenzaldehyde with 3-nitrobenzaldehyde in the presence of a base, followed by cyclization to form the furanone ring. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methylphenyl)-3-[(3-nitrophenyl)methylidene]furan-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The furanone ring can be reduced to a dihydrofuranone using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)
Major Products Formed
Oxidation: 5-(4-Methylphenyl)-3-[(3-aminophenyl)methylidene]furan-2-one
Reduction: 5-(4-Methylphenyl)-3-[(3-nitrophenyl)methylidene]dihydrofuran-2-one
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry
In chemistry, 5-(4-Methylphenyl)-3-[(3-nitrophenyl)methylidene]furan-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. Researchers might study its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, derivatives of this compound could be explored for their potential as drug candidates. The presence of both nitro and furanone groups suggests possible bioactivity, which could be harnessed for therapeutic purposes.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(4-Methylphenyl)-3-[(3-nitrophenyl)methylidene]furan-2-one would depend on its specific application. For example, if it exhibits antimicrobial activity, it might interact with bacterial cell membranes or enzymes, disrupting their function. The nitro group could be involved in redox reactions, generating reactive oxygen species that damage cellular components.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methylphenyl)-3-[(3-nitrophenyl)methylidene]dihydrofuran-2-one
- 5-(4-Methylphenyl)-3-[(3-aminophenyl)methylidene]furan-2-one
- 5-(4-Methylphenyl)-3-[(3-chlorophenyl)methylidene]furan-2-one
Uniqueness
5-(4-Methylphenyl)-3-[(3-nitrophenyl)methylidene]furan-2-one is unique due to the presence of both a nitro group and a furanone ring. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
419545-79-2 |
|---|---|
Molecular Formula |
C18H13NO4 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
5-(4-methylphenyl)-3-[(3-nitrophenyl)methylidene]furan-2-one |
InChI |
InChI=1S/C18H13NO4/c1-12-5-7-14(8-6-12)17-11-15(18(20)23-17)9-13-3-2-4-16(10-13)19(21)22/h2-11H,1H3 |
InChI Key |
ZNIFLLBLIRKQAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC3=CC(=CC=C3)[N+](=O)[O-])C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


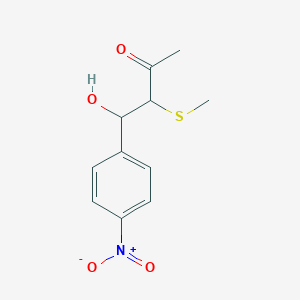
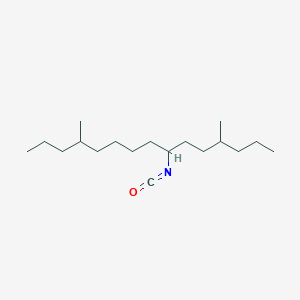

![3,3'-[(4-{(E)-[(2-Methylphenyl)imino]methyl}phenyl)azanediyl]dipropanenitrile](/img/structure/B14242844.png)
![N,N'-Bis[2,6-di(propan-2-yl)phenyl]-1,1-dimethylsilanediamine](/img/structure/B14242846.png)
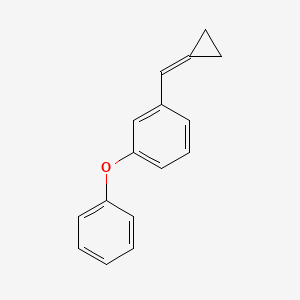
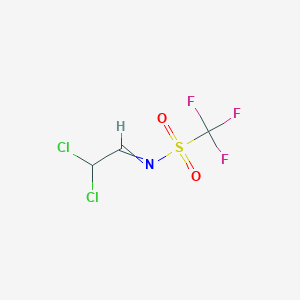
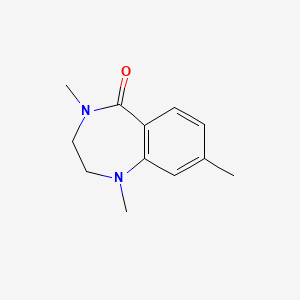
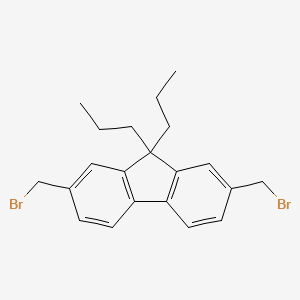
![Ethyl [4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]carboxylate](/img/structure/B14242878.png)
![1-[2,5-Bis(benzyloxy)phenyl]-2-bromoethan-1-one](/img/structure/B14242879.png)
![4-[4-(Heptadecafluorooctyl)phenoxy]phenol](/img/structure/B14242880.png)
